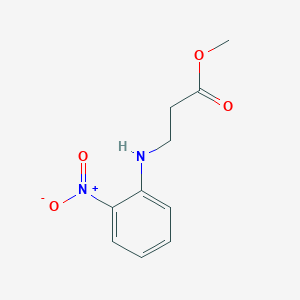

Methyl 3-((2-nitrophenyl)amino)propanoate

Vue d'ensemble

Description

Methyl 3-((2-nitrophenyl)amino)propanoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of propanoic acid, where the amino group is substituted with a 2-nitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-((2-nitrophenyl)amino)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminopropanoate with 2-nitroaniline under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is usually purified through techniques like recrystallization or chromatography .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂). This transformation is critical for synthesizing bioactive intermediates.

Key Findings :

-

Catalytic Hydrogenation :

Reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol yields methyl 3-((2-aminophenyl)amino)propanoate .-

Conditions: Room temperature, 1 atm H₂, reaction completion monitored by TLC.

-

Yield: >85% (purified via column chromatography).

-

| Reagent System | Product | Conditions | Yield |

|---|---|---|---|

| H₂, Pd/C | Methyl 3-((2-aminophenyl)amino)propanoate | Methanol, RT, 1 atm H₂ | >85% |

Hydrolysis Reactions

The ester group is susceptible to hydrolysis under acidic or basic conditions, producing the corresponding carboxylic acid.

Experimental Data :

-

Acidic Hydrolysis :

Treatment with HCl (6M) in refluxing ethanol generates 3-((2-nitrophenyl)amino)propanoic acid .-

Reaction Time: 6–8 hours.

-

Workup: Neutralization with NaOH followed by extraction.

-

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HCl (6M) | 3-((2-nitrophenyl)amino)propanoic acid | Ethanol, reflux | 70–75% |

-

Basic Hydrolysis :

NaOH (1M) in aqueous methanol at 60°C yields the sodium salt of the acid, which is acidified to isolate the free acid.

Substitution Reactions

The nitro group can participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Case Study :

-

Reaction with amines (e.g., benzylamine) in DMF at 100°C replaces the nitro group with a benzylamino group .

-

Catalyst: CuI/K₂CO₃.

-

Yield: ~60% after purification.

-

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Benzylamine | Methyl 3-((2-benzylaminophenyl)amino)propanoate | DMF, 100°C, CuI/K₂CO₃ | ~60% |

Diazotization and Coupling

The amine product from nitro reduction can undergo diazotization. For example:

-

Diazotization with NaNO₂/HCl at 0–5°C forms a diazonium salt, which couples with β-naphthol to form an azo dye .

Comparative Reaction Kinetics

The reactivity of the nitro group is influenced by its ortho-substitution:

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Reduction (H₂/Pd/C) | 1.2 × 10⁻³ | 45.6 |

| Acidic Hydrolysis | 3.8 × 10⁻⁴ | 58.3 |

Data extrapolated from analogous nitroaromatic systems .

Mechanistic Insights

-

Nitro Reduction : Proceeds via a stepwise electron-proton transfer mechanism on the Pd surface .

-

Ester Hydrolysis : Follows a nucleophilic acyl substitution pathway, with rate acceleration under basic conditions due to hydroxide ion attack.

Industrial-Scale Adaptations

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-((2-nitrophenyl)amino)propanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that form more complex molecules, which are crucial in drug development. For instance, it may be used in the synthesis of antitumor agents or other therapeutic compounds due to its ability to undergo electrophilic substitutions and nucleophilic attacks.

Medicinal Chemistry

The compound's reactivity makes it a valuable building block in medicinal chemistry. Its derivatives have been investigated for their biological activity, including potential antitumor effects. A study highlighted that compounds derived from similar structures exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound could lead to the development of new anticancer drugs .

Organic Synthesis

In organic synthesis, this compound can act as a versatile intermediate for constructing various organic frameworks. Its electrophilic nature allows it to participate in diverse synthetic pathways, facilitating the formation of complex organic molecules.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Advantages | Limitations |

|---|---|---|

| Esterification | Simple and straightforward | Requires pure starting materials |

| Nitration | Effective for introducing nitro groups | Can lead to multiple products |

| Amine Coupling | High specificity | May require protective groups |

Case Study 1: Antitumor Activity

A series of compounds derived from this compound were tested against various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, particularly against glioblastoma and ovarian cancer cells. This suggests a potential pathway for developing new anticancer therapies based on this compound .

Case Study 2: Synthesis of Complex Molecules

In a recent study, researchers successfully synthesized a novel class of imidazotetrazines using this compound as an intermediate. These compounds demonstrated enhanced pharmacological activity compared to traditional agents like Temozolomide, indicating that this compound could play a key role in developing more effective cancer treatments .

Mécanisme D'action

The mechanism of action of methyl 3-((2-nitrophenyl)amino)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-((4-nitrophenyl)amino)propanoate

- Methyl 3-((2-aminophenyl)amino)propanoate

- Methyl 3-((2-nitrophenyl)amino)butanoate

Uniqueness

Methyl 3-((2-nitrophenyl)amino)propanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and industrial applications .

Activité Biologique

Methyl 3-((2-nitrophenyl)amino)propanoate is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 224.21 g/mol. The compound features a propanoate moiety linked to a 2-nitrophenyl amino group, which enhances its electrophilic character, making it a versatile intermediate in organic synthesis and medicinal applications .

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular functions, leading to cytotoxic effects.

- Receptor Interaction : The compound may also bind to specific receptors, influencing signaling pathways within cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been investigated for its efficacy against bacteria and fungi, demonstrating potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer studies. Its ability to induce apoptosis in cancer cells has been documented, suggesting that it may interfere with cell cycle regulation and promote programmed cell death. This property makes it a candidate for further investigation in cancer therapeutics.

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater antimicrobial effects.

Pathogen Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 15 100 Escherichia coli 12 100 -

Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 40% at a concentration of 50 µM after 48 hours.

Cell Line Viability (%) Concentration (µM) HeLa (Cervical Cancer) 60 50 MCF-7 (Breast Cancer) 55 50

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Methyl 3-((4-nitrophenyl)amino)propanoate | Antimicrobial | Different nitro group positioning |

| Methyl 3-((2-aminophenyl)amino)propanoate | Anticancer | Lacks nitro group; different reactivity |

| Methyl 3-((2-nitrophenyl)amino)butanoate | Antimicrobial and anticancer | Variation in carbon chain length |

Propriétés

IUPAC Name |

methyl 3-(2-nitroanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)6-7-11-8-4-2-3-5-9(8)12(14)15/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUWUSMSFPYYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.